![molecular formula C13H9ClN2S B1269361 4-Benzothiazol-2-yl-3-chloro-phenylamine CAS No. 43088-00-2](/img/structure/B1269361.png)
4-Benzothiazol-2-yl-3-chloro-phenylamine
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives involves a variety of chemical reactions, with one method described for methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate involving the reaction of 5-chloro-2-benzothiazolinone with methyl acrylate in the presence of triethylamine. This process highlights the versatility and reactivity of the benzothiazole unit in synthesizing complex molecules (Aydin et al., 2002).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives, as determined through X-ray analysis, shows a characteristic benzothiazole unit with varying bond lengths and angles indicative of its complex geometry. This structural analysis provides insights into the steric interactions within the molecule, contributing to its chemical properties and reactivity (Aydin et al., 2002).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including acetylation and oxidation, which play a significant role in their antitumor activities. The nature of the 3'-substituent significantly influences the metabolic transformation of these compounds, demonstrating their complex chemical behavior and potential for pharmaceutical applications (Chua et al., 1999).
Scientific Research Applications
Antitumor Activity
4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been extensively studied for their antitumor activities. A study synthesizing various benzothiazoles and benzoxazoles found that these compounds, including derivatives of 4-Benzothiazol-2-yl-3-chloro-phenylamine, showed potent antitumor activity against human breast cancer cell lines (Abdelgawad et al., 2013). Another study confirmed the antitumor properties of benzothiazole derivatives, highlighting their selective activity against various cancer cell lines, including ovarian and renal cell lines (Chua et al., 1999).
Magnetic Resonance Imaging
A specific application in magnetic resonance (MR) imaging has been developed using a compound synthesized from 4-Benzothiazol-2-yl-3-chloro-phenylamine. This compound was designed to bind to regions in the brain, enhancing MR imaging (Saini et al., 2013).
Structural Studies
Structural analysis of derivatives of 4-Benzothiazol-2-yl-3-chloro-phenylamine has been conducted to better understand their molecular conformation, which is crucial for their applications in medicinal chemistry and other scientific research areas (Aydın et al., 2002).
Anticonvulsant Properties
Some derivatives of 4-Benzothiazol-2-yl-3-chloro-phenylamine have been synthesized and evaluated for their anticonvulsant properties. Certain compounds displayed significant protection in anticonvulsant tests, making them potential candidates for further study in this field (Siddiqui et al., 2009).
Chemical Reactions and Stability
The chemical reactions and stability of the 4-(benzothiazol-2-yl)phenylnitrenium ion, derived from a model metabolite of 2-(4-aminophenyl)benzothiazole, were studied for their implications in pharmaceutical development, including antitumor, antibacterial, and antifungal applications (Chakraborty et al., 2010).
Synthesis and Screening of Antibiotics
4-Benzothiazol-2-yl-3-chloro-phenylamine has been used in the synthesis of quinolone antibiotic isosteres, demonstrating its versatility in the creation of novel antimicrobial compounds (Shaban et al., 2008).
Fluorescence Switching Applications
The triphenylamine–benzothiazole derivatives, including those derived from 4-Benzothiazol-2-yl-3-chloro-phenylamine, have been studied for their unusual temperature-controlled fluorescence switching properties, which have potential applications in various fields including imaging and sensor technology (Kundu et al., 2019).
Luminescence Properties
Benzothiazole derivatives, including those related to 4-Benzothiazol-2-yl-3-chloro-phenylamine, have been investigated for their luminescent properties. These studies are crucial for applications in light-emitting devices and optical materials (Lu et al., 2017).
Safety And Hazards
The safety and hazards of 4-Benzothiazol-2-yl-3-chloro-phenylamine are not explicitly mentioned in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for detailed safety and hazard information .
Relevant Papers Several papers related to 4-Benzothiazol-2-yl-3-chloro-phenylamine and its derivatives have been retrieved . These papers discuss various aspects such as synthesis, structure, and potential applications of these compounds. For a comprehensive analysis, it is recommended to refer to these papers.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-3-chloroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFGKQLPMWOHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349876 | |
Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzothiazol-2-yl-3-chloro-phenylamine | |
CAS RN |
43088-00-2 | |
Record name | 4-Benzothiazol-2-yl-3-chloro-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 43088-00-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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